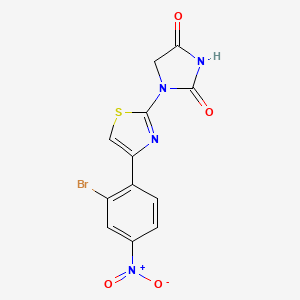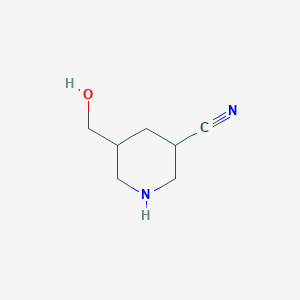
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate is a complex organic compound with the molecular formula C12H14N2O4 This compound is characterized by its unique structure, which includes a dioxocyclohexadienyl group and an imidazolidinyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the dioxocyclohexadienyl intermediate. This intermediate is then reacted with an imidazolidinyl acetate precursor under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various alcohols or amines .
科学的研究の応用
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl acetate
- 2-(Imidazolidin-4-yl)acetic acid
- (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(pyrrolidin-4-yl)acetate
Uniqueness
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research for developing new chemical entities and studying complex biochemical interactions .
特性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 2-imidazolidin-4-ylacetate |
InChI |
InChI=1S/C12H14N2O4/c15-10-1-2-11(16)8(3-10)6-18-12(17)4-9-5-13-7-14-9/h1-3,9,13-14H,4-7H2 |
InChIキー |
QOZPVVDQKUAMIQ-UHFFFAOYSA-N |
正規SMILES |
C1C(NCN1)CC(=O)OCC2=CC(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


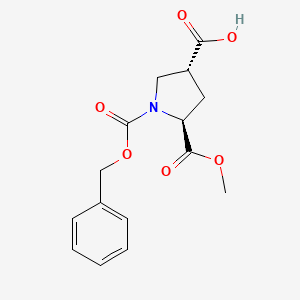
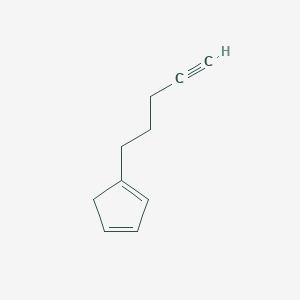


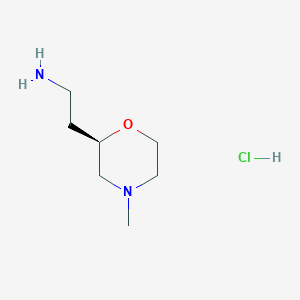
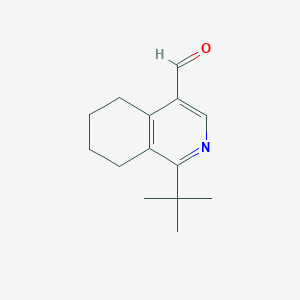
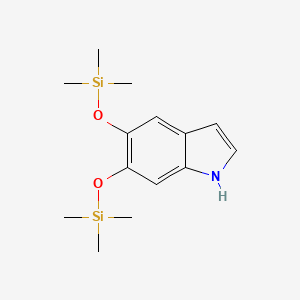


![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

